molecular formula C6H15NO2 B6274068 3,3-dimethoxybutan-1-amine CAS No. 1368920-29-9

3,3-dimethoxybutan-1-amine

Cat. No.: B6274068
CAS No.: 1368920-29-9
M. Wt: 133.19 g/mol
InChI Key: XOCHQQQPVSQATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxybutan-1-amine: is an organic compound with the molecular formula C6H15NO2. It is a primary amine with two methoxy groups attached to the third carbon of a butane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethoxybutan-1-amine typically involves the reaction of 3,3-dimethoxybutanal with ammonia or an amine source under reductive amination conditions. The reaction can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or by using reducing agents like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The starting materials, such as 3,3-dimethoxybutanal, are often derived from petrochemical feedstocks, and the reactions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3-Dimethoxybutan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Simpler amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3,3-Dimethoxybutan-1-amine is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of amine-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of more complex amines in biological contexts.

Medicine: While not a drug itself, this compound can be used in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a building block for polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 3,3-dimethoxybutan-1-amine exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amine group. The methoxy groups can influence the reactivity and stability of the compound, making it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

    3,3-Dimethylbutan-1-amine: Similar structure but with methyl groups instead of methoxy groups.

    3,4-Dimethoxybenzylamine: Contains a benzene ring with methoxy groups, differing in aromaticity and reactivity.

    3,3-Dimethoxybutanal: The aldehyde precursor to 3,3-dimethoxybutan-1-amine.

Uniqueness: this compound is unique due to the presence of both methoxy groups and an amine group on a butane chain. This combination allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

1368920-29-9

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

3,3-dimethoxybutan-1-amine

InChI

InChI=1S/C6H15NO2/c1-6(8-2,9-3)4-5-7/h4-5,7H2,1-3H3

InChI Key

XOCHQQQPVSQATN-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(OC)OC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.